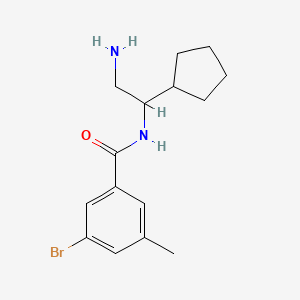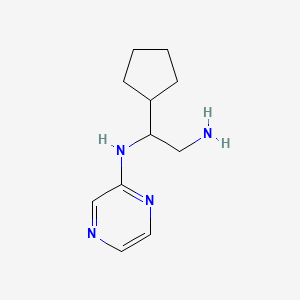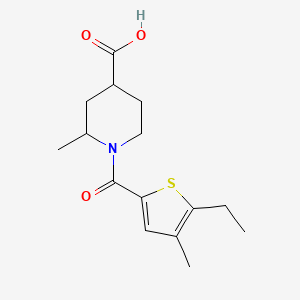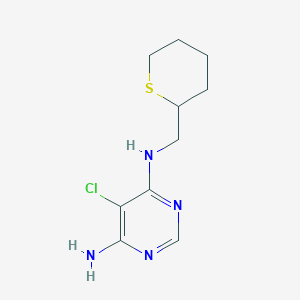
5-chloro-4-N-(4-methoxybutan-2-yl)pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-4-N-(4-methoxybutan-2-yl)pyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 5-chloro-4-N-(4-methoxybutan-2-yl)pyrimidine-4,6-diamine involves the inhibition of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and survival. By inhibiting these enzymes, 5-chloro-4-N-(4-methoxybutan-2-yl)pyrimidine-4,6-diamine can interfere with the signaling pathways that regulate these processes, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
5-chloro-4-N-(4-methoxybutan-2-yl)pyrimidine-4,6-diamine has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress the activity of certain inflammatory mediators. In vivo studies have also demonstrated its potential as a therapeutic agent for the treatment of cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-chloro-4-N-(4-methoxybutan-2-yl)pyrimidine-4,6-diamine in lab experiments is its specificity for protein kinases, which makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations is its low solubility in water, which can make it difficult to prepare solutions of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-4-N-(4-methoxybutan-2-yl)pyrimidine-4,6-diamine. One direction is the development of new derivatives of the compound with improved solubility and potency. Another direction is the investigation of its potential as a therapeutic agent for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on various cellular processes.
Synthesemethoden
The synthesis of 5-chloro-4-N-(4-methoxybutan-2-yl)pyrimidine-4,6-diamine involves the reaction of 2-amino-4-chloro-6-methoxypyrimidine with 2-bromo-2-methylpropylamine in the presence of a palladium catalyst. The reaction takes place in a solvent mixture of ethanol and water at a temperature of 80°C. The resulting product is then purified by recrystallization to obtain a white solid with a yield of 70-80%.
Wissenschaftliche Forschungsanwendungen
5-chloro-4-N-(4-methoxybutan-2-yl)pyrimidine-4,6-diamine has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been found to have inhibitory effects on certain enzymes, such as protein kinases, which are involved in various cellular processes. This makes it a potential candidate for the development of new drugs for the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-chloro-4-N-(4-methoxybutan-2-yl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4O/c1-6(3-4-15-2)14-9-7(10)8(11)12-5-13-9/h5-6H,3-4H2,1-2H3,(H3,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSMEJZEGDNXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)NC1=NC=NC(=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-N-(4-methoxybutan-2-yl)pyrimidine-4,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B6634026.png)
![3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6634033.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine](/img/structure/B6634047.png)
![5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634076.png)
![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B6634089.png)

![N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6634094.png)
![N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B6634100.png)
